Cas no 2172563-71-0 (tert-butyl 8-hydroxy-7-(4-methylphenyl)-6-oxo-5-oxa-2-azaspiro3.4oct-7-ene-2-carboxylate)
2172563-71-0 structure
Product Name:tert-butyl 8-hydroxy-7-(4-methylphenyl)-6-oxo-5-oxa-2-azaspiro3.4oct-7-ene-2-carboxylate
Numéro CAS:2172563-71-0
Le MF:C18H21NO5
Mégawatts:331.363045454025
CID:5965503
PubChem ID:165747979
Update Time:2025-05-27
tert-butyl 8-hydroxy-7-(4-methylphenyl)-6-oxo-5-oxa-2-azaspiro3.4oct-7-ene-2-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- tert-butyl 8-hydroxy-7-(4-methylphenyl)-6-oxo-5-oxa-2-azaspiro3.4oct-7-ene-2-carboxylate
- EN300-1647759
- tert-butyl 8-hydroxy-7-(4-methylphenyl)-6-oxo-5-oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate
- 2172563-71-0
-
- Piscine à noyau: 1S/C18H21NO5/c1-11-5-7-12(8-6-11)13-14(20)18(23-15(13)21)9-19(10-18)16(22)24-17(2,3)4/h5-8,20H,9-10H2,1-4H3
- La clé Inchi: HKHDYRNMGWCWAP-UHFFFAOYSA-N
- Sourire: O1C(C(C2C=CC(C)=CC=2)=C(C21CN(C(=O)OC(C)(C)C)C2)O)=O
Propriétés calculées
- Qualité précise: 331.14197277g/mol
- Masse isotopique unique: 331.14197277g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 24
- Nombre de liaisons rotatives: 3
- Complexité: 575
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.1
- Surface topologique des pôles: 76.1Ų
tert-butyl 8-hydroxy-7-(4-methylphenyl)-6-oxo-5-oxa-2-azaspiro3.4oct-7-ene-2-carboxylate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1647759-0.05g |
tert-butyl 8-hydroxy-7-(4-methylphenyl)-6-oxo-5-oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate |
2172563-71-0 | 0.05g |
$1020.0 | 2023-06-04 | ||
| Enamine | EN300-1647759-0.1g |
tert-butyl 8-hydroxy-7-(4-methylphenyl)-6-oxo-5-oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate |
2172563-71-0 | 0.1g |
$1068.0 | 2023-06-04 | ||
| Enamine | EN300-1647759-0.25g |
tert-butyl 8-hydroxy-7-(4-methylphenyl)-6-oxo-5-oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate |
2172563-71-0 | 0.25g |
$1117.0 | 2023-06-04 | ||
| Enamine | EN300-1647759-0.5g |
tert-butyl 8-hydroxy-7-(4-methylphenyl)-6-oxo-5-oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate |
2172563-71-0 | 0.5g |
$1165.0 | 2023-06-04 | ||
| Enamine | EN300-1647759-1.0g |
tert-butyl 8-hydroxy-7-(4-methylphenyl)-6-oxo-5-oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate |
2172563-71-0 | 1g |
$1214.0 | 2023-06-04 | ||
| Enamine | EN300-1647759-2.5g |
tert-butyl 8-hydroxy-7-(4-methylphenyl)-6-oxo-5-oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate |
2172563-71-0 | 2.5g |
$2379.0 | 2023-06-04 | ||
| Enamine | EN300-1647759-5.0g |
tert-butyl 8-hydroxy-7-(4-methylphenyl)-6-oxo-5-oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate |
2172563-71-0 | 5g |
$3520.0 | 2023-06-04 | ||
| Enamine | EN300-1647759-10.0g |
tert-butyl 8-hydroxy-7-(4-methylphenyl)-6-oxo-5-oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate |
2172563-71-0 | 10g |
$5221.0 | 2023-06-04 | ||
| Enamine | EN300-1647759-50mg |
tert-butyl 8-hydroxy-7-(4-methylphenyl)-6-oxo-5-oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate |
2172563-71-0 | 50mg |
$1020.0 | 2023-09-21 | ||
| Enamine | EN300-1647759-100mg |
tert-butyl 8-hydroxy-7-(4-methylphenyl)-6-oxo-5-oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate |
2172563-71-0 | 100mg |
$1068.0 | 2023-09-21 |
tert-butyl 8-hydroxy-7-(4-methylphenyl)-6-oxo-5-oxa-2-azaspiro3.4oct-7-ene-2-carboxylate Littérature connexe
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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